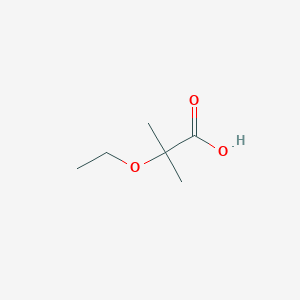

2-Ethoxy-2-methylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-9-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGZOPIPEZCKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560602 | |

| Record name | 2-Ethoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15001-71-5 | |

| Record name | 2-Ethoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-2-methylpropanoic Acid

This technical guide provides a comprehensive overview of the principal synthesis pathways for 2-Ethoxy-2-methylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a carboxylic acid characterized by a tertiary ether linkage. Its synthesis primarily relies on the formation of this ether bond, for which the Williamson ether synthesis is a cornerstone approach. This guide will explore two primary synthetic strategies starting from readily available precursors: ethyl 2-hydroxy-2-methylpropanoate and 2-bromo-2-methylpropanoic acid.

Synthesis Pathways

Two logical and efficient pathways for the synthesis of this compound are detailed below.

Pathway 1: Williamson Ether Synthesis from Ethyl 2-hydroxy-2-methylpropanoate

This pathway involves a two-step process starting with the etherification of the hydroxyl group of ethyl 2-hydroxy-2-methylpropanoate, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate

The first step is a Williamson ether synthesis, where the hydroxyl group of ethyl 2-hydroxy-2-methylpropanoate is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent.

Step 2: Hydrolysis of Ethyl 2-ethoxy-2-methylpropanoate

The ethyl ester is then hydrolyzed under basic conditions to afford the target this compound.

Pathway 2: Nucleophilic Substitution on Ethyl 2-bromo-2-methylpropanoate

This alternative pathway involves the direct displacement of the bromine atom from ethyl 2-bromo-2-methylpropanoate by an ethoxide ion, followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate

Sodium ethoxide acts as a nucleophile to displace the bromide from the tertiary carbon of ethyl 2-bromo-2-methylpropanoate.

Step 2: Hydrolysis of Ethyl 2-ethoxy-2-methylpropanoate

Similar to Pathway 1, the resulting ester is hydrolyzed to the carboxylic acid.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the described synthesis pathways. The data is based on general yields for analogous reactions reported in the chemical literature.

Table 1: Quantitative Data for Pathway 1

| Parameter | Step 1: Etherification | Step 2: Hydrolysis |

| Starting Material | Ethyl 2-hydroxy-2-methylpropanoate | Ethyl 2-ethoxy-2-methylpropanoate |

| Reagents | Sodium hydride, Iodoethane | Sodium hydroxide |

| Solvent | Tetrahydrofuran (THF) | Ethanol/Water |

| Reaction Temperature | 0 °C to room temperature | Reflux |

| Reaction Time | 2-4 hours | 4-6 hours |

| Typical Yield | 85-95% | 90-98% |

Table 2: Quantitative Data for Pathway 2

| Parameter | Step 1: Nucleophilic Substitution | Step 2: Hydrolysis |

| Starting Material | Ethyl 2-bromo-2-methylpropanoate | Ethyl 2-ethoxy-2-methylpropanoate |

| Reagents | Sodium ethoxide | Sodium hydroxide |

| Solvent | Ethanol | Ethanol/Water |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 6-12 hours | 4-6 hours |

| Typical Yield | 70-85% | 90-98% |

Detailed Experimental Protocols

Protocol for Pathway 1

Step 1: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of ethyl 2-hydroxy-2-methylpropanoate (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add iodoethane (1.2 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation to obtain pure ethyl 2-ethoxy-2-methylpropanoate.

Step 2: Hydrolysis of Ethyl 2-ethoxy-2-methylpropanoate

-

Dissolve ethyl 2-ethoxy-2-methylpropanoate (1.0 eq.) in a mixture of ethanol and water (2:1 v/v).

-

Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0 °C.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol for Pathway 2

Step 1: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate

-

Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq.) to anhydrous ethanol under a nitrogen atmosphere at 0 °C.

-

Once all the sodium has reacted, add ethyl 2-bromo-2-methylpropanoate (1.0 eq.) to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

Step 2: Hydrolysis of Ethyl 2-ethoxy-2-methylpropanoate

Follow the same procedure as described in Step 2 of Pathway 1.

Visual Diagrams

The following diagrams illustrate the synthesis pathways and a general experimental workflow.

Caption: Synthesis Pathway 1 for this compound.

Caption: Synthesis Pathway 2 for this compound.

Caption: General experimental workflow for synthesis.

"2-Ethoxy-2-methylpropanoic acid" CAS number 15001-71-5

CAS Number: 15001-71-5

This technical guide provides a summary of the available information for 2-Ethoxy-2-methylpropanoic acid. Due to the limited publicly accessible data specifically for this compound, this document also includes information on structurally related molecules to offer potential insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is sparse in the available literature. The following table summarizes the basic molecular information. For comparison, properties of the related compound 2-Ethoxypropanoic acid are also included where available.

| Property | This compound | 2-Ethoxypropanoic acid |

| CAS Number | 15001-71-5 | 53103-75-6 |

| Molecular Formula | C6H12O3 | C5H10O3[1] |

| Molecular Weight | 132.16 g/mol | 118.13 g/mol [1] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Synthesis and Characterization

One potential conceptual pathway for the synthesis of this compound could involve the ethoxylation of a suitable precursor followed by oxidation or hydrolysis. A generalized workflow is depicted below.

Caption: Conceptual synthesis workflow for this compound.

Spectroscopic data (NMR, IR, MS) for this compound is not publicly available. Researchers would need to perform their own analyses upon synthesis. For reference, the proton NMR spectrum of the related compound 2-methylpropanoic acid shows three distinct proton environments.[2] Similarly, the 13C NMR spectrum of 2-methylpropanoic acid indicates three different carbon environments.[3]

Biological Activity and Potential Applications

There is a lack of specific data on the biological activity, mechanism of action, and pharmacokinetic profile of this compound. However, the broader class of α-alkoxy carboxylic acids has been investigated for various biological activities.

Some propanoic acid derivatives have been explored as dual PPARα/γ agonists, which are of interest in the treatment of type 2 diabetes and dyslipidemia.[4][5] Additionally, α-hydroxy acids, a related class of compounds, are known to modulate skin keratinization and have applications in dermatology.[6]

The potential biological activities of this compound would need to be determined through in vitro and in vivo screening assays. A general workflow for such an investigation is outlined below.

Caption: General workflow for investigating the biological activity of a novel compound.

Experimental Protocols

Due to the absence of published research detailing specific experiments with this compound, no detailed experimental protocols can be provided. Researchers interested in this compound would need to adapt general protocols for the synthesis and biological evaluation of small molecules.

For instance, a general procedure for the synthesis of related alkyl 2-methyl-2-phenoxypropanoates involves the coupling of 2-methyl-2-phenoxy-propanoates with substituted benzoyl chlorides via Friedel-Crafts acylation.[7]

Conclusion

This compound (CAS 15001-71-5) is a chemical entity for which detailed technical data is largely unavailable in the public domain. While its basic molecular formula and weight are known, information regarding its physicochemical properties, specific synthesis protocols, biological activity, and potential applications remains to be elucidated. Researchers in the fields of medicinal chemistry and drug development may find the structural motif of interest, and this guide provides a starting point by summarizing the limited available information and suggesting potential avenues for investigation based on related compounds. Further experimental work is required to fully characterize this molecule and determine its potential utility.

References

- 1. 2-Ethoxypropanoic acid | C5H10O3 | CID 15268841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jcsp.org.pk [jcsp.org.pk]

The Role of 2-Ethoxy-2-methylpropanoic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Ethoxy-2-methylpropanoic acid represent a class of compounds that have garnered significant interest in medicinal chemistry, primarily due to their structural similarity to known hypolipidemic agents and their potential as modulators of peroxisome proliferator-activated receptors (PPARs). This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic potential of these derivatives, with a focus on their role as PPARα/γ dual agonists. Such dual agonists are of particular interest for the management of metabolic disorders like type 2 diabetes and dyslipidemia, as they can simultaneously address both insulin resistance and abnormal lipid profiles.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several synthetic routes. A common strategy involves the ethoxylation of a suitable precursor followed by oxidation or hydrolysis.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 2-Ethoxy-2-methylpropanoate

A key intermediate, ethyl 2-ethoxy-2-methylpropanoate, can be synthesized from ethyl 2-hydroxy-2-methylpropanoate.

Materials:

-

Ethyl 2-hydroxy-2-methylpropanoate

-

Sodium hydride (NaH)

-

Ethyl iodide (EtI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of ethyl 2-hydroxy-2-methylpropanoate (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride (1.2 equivalents) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Ethyl iodide (1.5 equivalents) is then added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH4Cl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography to yield ethyl 2-ethoxy-2-methylpropanoate.

Preparation of this compound

The final acid is obtained by the hydrolysis of the corresponding ester.

Materials:

-

Ethyl 2-ethoxy-2-methylpropanoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Ethyl 2-ethoxy-2-methylpropanoate (1 equivalent) is dissolved in a mixture of ethanol and water.

-

Sodium hydroxide (2 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the ethanol is removed under reduced pressure.

-

The aqueous residue is cooled to 0 °C and acidified with concentrated HCl to a pH of approximately 2.

-

The precipitated product is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Biological Activity and Mechanism of Action

Derivatives of this compound often exhibit their biological effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.

PPARα/γ Dual Agonism

Many synthetic 2-alkoxy-2-methylpropanoic acid derivatives have been investigated as dual agonists of PPARα and PPARγ.

-

PPARα activation primarily occurs in the liver, heart, and skeletal muscle. It leads to an increase in the expression of genes involved in fatty acid uptake and oxidation, resulting in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ activation is most prominent in adipose tissue. It promotes adipocyte differentiation and lipid storage, leading to improved insulin sensitivity in peripheral tissues.

The dual agonism of PPARα and PPARγ offers a synergistic approach to treating metabolic syndrome by concurrently addressing dyslipidemia and hyperglycemia.

Signaling Pathway of PPAR Activation

Caption: Simplified signaling pathway of PPAR activation by a ligand.

Upon entering the cell, the this compound derivative binds to and activates PPARα and/or PPARγ. This activation induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, which ultimately leads to the transcription of genes that regulate lipid and glucose metabolism.

Structure-Activity Relationship (SAR) Studies

| R Group (at 2-position) | General Observation on PPARα/γ Activity |

| Methoxy | Often serves as a starting point for SAR studies. |

| Ethoxy | Expected to maintain or slightly enhance potency compared to methoxy due to increased lipophilicity, potentially favoring binding to the hydrophobic ligand-binding pocket of PPARs. |

| Isopropoxy | Increased steric bulk may influence selectivity and potency. |

| Longer alkyl chains | May further enhance lipophilicity, but excessive length can lead to a decrease in activity due to steric hindrance. |

This table is a qualitative summary based on general principles of medicinal chemistry and data from related compound series. Specific EC50/IC50 values would be required for a quantitative analysis.

Key structural features that are generally important for the activity of this class of compounds include:

-

The Carboxylic Acid Head Group: This acidic moiety is crucial for interacting with key amino acid residues in the ligand-binding domain of PPARs.

-

The Gem-Dimethyl Group: The two methyl groups at the 2-position often contribute to favorable binding by restricting conformational flexibility and providing optimal hydrophobic interactions.

-

The Alkoxy Group: The nature of the alkoxy group (e.g., ethoxy) influences the lipophilicity and steric profile of the molecule, which in turn affects its binding affinity and selectivity for different PPAR subtypes.

Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives as PPAR agonists is typically evaluated using a combination of in vitro and in vivo assays.

In Vitro Assay: Luciferase Reporter Gene Assay

This cell-based assay is a standard method to determine the ability of a compound to activate PPARs.

Principle: Cells are co-transfected with two plasmids: one expressing a PPAR subtype (e.g., PPARα or PPARγ) and another containing a luciferase reporter gene under the control of a PPRE-driven promoter. If the test compound activates the PPAR, the PPAR-RXR heterodimer binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmids for human PPARα and PPARγ

-

A luciferase reporter plasmid containing PPREs

-

A control plasmid for normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds and a reference agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or the reference agonist. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro evaluation of PPAR agonist activity.

Pharmacokinetics and Drug Metabolism

The pharmacokinetic profile of this compound derivatives is expected to be influenced by their physicochemical properties. As analogs of fibrates, they are likely to exhibit:

-

Absorption: Good oral absorption, facilitated by their relatively small size and moderate lipophilicity.

-

Distribution: High plasma protein binding is anticipated, which can influence their distribution and half-life.

-

Metabolism: The primary routes of metabolism may involve glucuronidation of the carboxylic acid group and potential O-dealkylation of the ethoxy group.

-

Excretion: Excretion is likely to occur primarily through the kidneys as the parent compound and its metabolites.

Further preclinical studies are necessary to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of specific this compound derivatives.

Conclusion

Derivatives of this compound hold considerable promise as a scaffold for the development of novel therapeutic agents, particularly for the treatment of metabolic diseases. Their potential as dual PPARα/γ agonists makes them attractive candidates for addressing the multifaceted nature of conditions like type 2 diabetes and atherogenic dyslipidemia. The synthetic routes to these compounds are well-established, and robust in vitro assays are available for their biological characterization. Future research in this area should focus on the synthesis and evaluation of a broader range of analogs to establish a clear quantitative structure-activity relationship, optimize their potency and selectivity, and thoroughly investigate their pharmacokinetic and toxicological profiles to identify promising candidates for clinical development.

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Ethoxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethoxy-2-methylpropanoic acid. The document details experimental protocols and presents both experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of small molecule therapeutics.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The ¹H NMR data is based on experimental findings, while the ¹³C NMR, IR, and MS data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 (variable) | Broad Singlet | 1H | -COOH |

| 3.45 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.35 | Singlet | 6H | -C( CH₃ )₂ |

| 1.15 | Triplet | 3H | -O-CH₂-CH₃ |

| Solvent: DMSO-d₆, 400 MHz. Data is experimental.[1] |

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 175-185 | C =O |

| 75-85 | -C (CH₃)₂ |

| 60-70 | -O-CH₂ -CH₃ |

| 20-30 | -C(CH₃ )₂ |

| ~15 | -O-CH₂-CH₃ |

| Predictions are based on the analysis of similar structures.[2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Alkyl |

| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |

| 1000-1300 | C-O stretch | Ether & Carboxylic Acid |

| Predictions are based on characteristic absorption frequencies of functional groups.[4][5][6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 132 | [M]⁺˙ (Molecular Ion) |

| 103 | [M - C₂H₅]⁺ |

| 87 | [M - OCH₂CH₃]⁺ or [M - COOH]⁺ |

| 73 | [M - COOH - CH₂]⁺ |

| 45 | [COOH]⁺ |

| Predictions based on the molecular structure and common fragmentation pathways.[7][8] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[9]

-

If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution into a 5 mm NMR tube.

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire a proton-decoupled spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the IR spectrometer is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

If using salt plates (e.g., NaCl), place a drop of the liquid between two plates.

Data Acquisition:

-

Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal or salt plates thoroughly with an appropriate solvent after analysis.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The concentration should be optimized for the specific instrument and ionization technique being used.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer.[10]

-

The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.[1]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[10]

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. quora.com [quora.com]

- 7. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

The Research Landscape of 2-Ethoxy-2-methylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold in Modern Therapeutics

While direct research applications of 2-Ethoxy-2-methylpropanoic acid are not extensively documented in publicly available literature, its core structure serves as a key building block in the design and synthesis of compounds with significant therapeutic potential. This technical guide delves into the research applications of its prominent derivatives, offering insights into their synthesis, biological activity, and mechanisms of action. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the current state of research and future possibilities.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

A significant area of research involving 2-methylpropanoic acid derivatives is the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Agonists of these receptors are therefore of high interest for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.

Dual PPARα/γ Agonists

Derivatives of 2-methyl-2-phenoxypropionic acid have been designed and synthesized as potent dual agonists for both PPARα and PPARγ.[1][2] This dual activity is particularly desirable as it combines the glucose-lowering effects of PPARγ agonism with the lipid-lowering benefits of PPARα agonism.

One notable class of compounds is the 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids.[1][2] These molecules were designed by combining the pharmacophores of known PPARα and PPARγ selective agents into a single entity.

Table 1: In Vitro Activity of a Representative Dual PPARα/γ Agonist

| Compound | Target | IC50 (nM) |

| LY465608 (2-{4-[2-(2-biphenyl-4-yl-5-methyl-oxazol-4yl)-ethoxy]-phenoxy}-2-methyl-propionic acid) | Human PPARα | 174[2] |

| Human PPARγ | 548[2] |

Selective PPARα Agonists

The 2-aryl-2-methylpropionic acid moiety, characteristic of fibrate drugs, has been incorporated into novel structures to develop potent and selective PPARα agonists.[3] Modification of a selective PPARδ agonist by including this group led to a significant shift in potency and selectivity towards PPARα.[3] This research has resulted in the discovery of potent agents for raising high-density lipoprotein cholesterol (HDLc) levels.

Table 2: In Vitro Activity of a Selective PPARα Agonist

| Compound | Target | EC50 (nM) | Selectivity vs. PPARδ and PPARγ |

| 25a (GW590735) | PPARα | 4[3] | >500-fold[3] |

Signaling Pathway of PPAR Agonists

The activation of PPARs by these derivatives initiates a cascade of events leading to the regulation of target gene expression involved in lipid and glucose metabolism.

Caption: PPAR signaling pathway activated by 2-methylpropanoic acid derivatives.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Derivatives of 2-ethoxy-benzamide have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of the insulin signaling pathway, making it a validated therapeutic target for type 2 diabetes and obesity.[4]

A series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogs were designed based on the "bioisosteric principle" and evaluated for their PTP1B inhibitory potency.[4]

Table 3: Activity of a Representative PTP1B Inhibitor

| Compound | Target | IC50 (µM) | Selectivity (vs. TCPTP) | Membrane Permeability (Papp, 10⁻⁶ cm/s) |

| 10m | PTP1B | 0.07[4] | 32-fold[4] | 2.41[4] |

These compounds were found to enhance insulin-stimulated glucose uptake in cellular assays without significant cytotoxicity.[4]

Experimental Protocols

General Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropanoic Acid Derivatives

The synthesis of these derivatives often involves multi-step procedures. A general workflow for the synthesis of a precursor, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, is outlined below. This alcohol can then be further modified to yield the desired propanoic acid derivatives.

Caption: General synthetic workflow for 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.

A specific protocol for the reduction of the ethyl ester is as follows:

Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (1 equivalent) in anhydrous ethanol.

-

Addition of Reagents: Add potassium borohydride (KBH₄) and lithium chloride (LiCl) to the solution.

-

Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 3-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and quench by the slow addition of 3 M hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Future Directions and Conclusion

The this compound scaffold and its close analogs represent a versatile starting point for the development of novel therapeutics. The demonstrated success in generating potent and selective PPAR and PTP1B modulators highlights the potential of this chemical motif in addressing metabolic diseases. Future research could explore the derivatization of this core structure to target other nuclear receptors or enzymes involved in metabolic and inflammatory pathways. The synthetic accessibility and the favorable physicochemical properties of these compounds make them attractive candidates for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers looking to leverage the therapeutic potential of this promising class of molecules.

References

- 1. Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Pivotal Role of 2-Ethoxy-2-methylpropanoic Acid in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethoxy-2-methylpropanoic acid, a versatile carboxylic acid derivative, has emerged as a significant building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structural features, including a quaternary carbon center and an ether linkage, provide a valuable scaffold for the development of novel therapeutics. This technical guide delves into the synthesis of this compound and its application in the preparation of targeted therapies, including Peroxisome Proliferator-Activated Receptor (PPAR) agonists and kinase inhibitors.

Synthesis of this compound

A robust and efficient synthesis of this compound is crucial for its utility as a pharmaceutical intermediate. While various synthetic routes are possible, a common approach involves the ethoxylation of a suitable precursor followed by oxidation.

Experimental Protocol: Synthesis of this compound (General Procedure)

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Quantitative Data for Synthesis (Hypothetical):

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 2-methylpropane-1,2-diol, Ethyl Iodide | Sodium Hydride | THF | 0 - RT | 12 | 85-95 | >95 (GC-MS) |

| 2 | 2-Ethoxy-2-methylpropan-1-ol | Potassium permanganate | Acetone/Water | 0 - RT | 4 | 70-85 | >98 (HPLC) |

Application in the Synthesis of Kinase Inhibitors

This compound serves as a key intermediate in the synthesis of N-Acyl-N'-(pyridin-2-yl) Ureas and their analogs. These compounds have demonstrated potent anti-cancer and anti-proliferative activities through the inhibition of key kinases such as c-FMS (CSF-1R), c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1]

Experimental Protocol: Synthesis of 2-Ethoxy-2-methylpropanamide

This protocol details the conversion of this compound to its corresponding amide, a crucial step in the synthesis of the aforementioned kinase inhibitors.

-

Materials:

-

This compound (1.1 g, 8.32 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.596 g, 8.32 mmol)

-

Hydroxybenzotriazole (HOBT) (1.275 g, 8.32 mmol)

-

Acetonitrile (MeCN) (15 mL)

-

Ammonium hydroxide (NH₄OH) (~15M, 1.7 mL, ~25.5 mmol)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Ethyl Acetate (EtOAc)

-

-

Procedure:

-

A solution of this compound in acetonitrile is treated with EDC and HOBT.

-

The mixture is stirred at room temperature for 2 hours.

-

Ammonium hydroxide is added, and the mixture is stirred at room temperature overnight.

-

The reaction mixture is then treated with saturated sodium bicarbonate solution and water.

-

The product is extracted with ethyl acetate (5 times).

-

The combined organic layers are processed to isolate the 2-Ethoxy-2-methylpropanamide.[1]

-

Quantitative Data for Amide Formation:

| Reactant | Molar Equivalent | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| This compound | 1.0 | EDC (1.0 eq), HOBT (1.0 eq), NH₄OH (~3.0 eq) | MeCN | Room Temp. | Overnight | Not specified in source |

Signaling Pathways Targeted by the Final API:

The APIs synthesized using this compound as an intermediate target several critical signaling pathways implicated in cancer and other proliferative diseases.

c-FMS (CSF-1R) Signaling Pathway:

Caption: c-FMS signaling pathway activation.

c-KIT Signaling Pathway:

Caption: c-KIT signaling pathway activation.

PDGFR Signaling Pathway:

Caption: PDGFR signaling pathway activation.

Application in the Synthesis of PPAR Agonists

This compound is also utilized in the preparation of benzothiophene derivatives that function as Peroxisome Proliferator-Activated Receptor (PPAR) α or γ agonists. These compounds are investigated for the treatment of metabolic diseases such as diabetes and hyperlipidemia.

Conceptual Experimental Workflow: Synthesis of Benzothiophene-based PPAR Agonists

Caption: General workflow for the synthesis of PPAR agonists.

PPAR Signaling Pathway:

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that, upon activation by ligands, regulate the transcription of genes involved in lipid and glucose metabolism.

Caption: PPAR signaling pathway activation.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its application in the synthesis of potent kinase inhibitors and PPAR agonists highlights its importance in the development of targeted therapies for a range of diseases, from cancer to metabolic disorders. The synthetic accessibility and the unique structural motif of this compound ensure its continued relevance in modern drug discovery and development. Further exploration of its reactivity and incorporation into novel molecular scaffolds holds the potential for the discovery of new and improved therapeutic agents.

References

Technical Guide: Synthesis of 2-Ethoxy-2-methylpropanoic Acid for Agrochemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Ethoxy-2-methylpropanoic acid, a potential intermediate in the development of novel agrochemicals. The synthesis involves a three-step process commencing with the Fischer esterification of 2-hydroxyisobutyric acid, followed by the ethylation of the resulting ester, and culminating in the hydrolysis of the ethyl ester to yield the target carboxylic acid. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visual representations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.

Introduction

2-Alkoxy-2-methylpropanoic acid derivatives represent a class of compounds with potential applications in the agrochemical industry. The structural motif of a substituted propanoic acid is present in various herbicides, such as Mecoprop, which is a 2-(4-chloro-2-methylphenoxy)propanoic acid.[1] The introduction of an ethoxy group at the 2-position of the 2-methylpropanoic acid backbone may lead to novel compounds with desirable herbicidal or other agrochemical properties. This guide details a feasible and scalable synthetic pathway for this compound, providing a foundation for further research and development in this area.

Synthesis of this compound

The proposed synthesis is a three-step process, which is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-hydroxy-2-methylpropanoate

This step involves the Fischer esterification of 2-hydroxyisobutyric acid with ethanol using a catalytic amount of sulfuric acid.

Experimental Protocol:

-

To a solution of 2-hydroxyisobutyric acid (5.0 g, 48 mmol) in ethanol (100 mL), add concentrated sulfuric acid (130 μL, 2.4 mmol).

-

Heat the mixture at reflux for 24 hours.

-

Remove the solvent under reduced pressure.

-

Take up the residue in water (100 mL).

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to obtain the product.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Hydroxyisobutyric acid |

| Reagents | Ethanol, Sulfuric acid |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 24 hours |

| Reported Yield | 71% |

| Product Appearance | Colorless, volatile liquid |

| Spectroscopic Data (¹H NMR) | δ 1.26 (3H, t), 1.39 (6H, s), 3.16 (1H, bs), 4.19 (2H, q) ppm |

| Spectroscopic Data (¹³C NMR) | 14.2, 27.2, 61.8, 72.0, 177.5 ppm |

Step 2: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate

This step is the ethylation of the tertiary alcohol using a strong base to form the alkoxide, followed by reaction with an ethylating agent.

Experimental Protocol (Proposed):

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 2-hydroxy-2-methylpropanoate (1.0 eq.) in THF dropwise.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Add ethyl iodide (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | Ethyl 2-hydroxy-2-methylpropanoate |

| Reagents | Sodium Hydride, Ethyl Iodide |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 6 hours |

| Estimated Yield | 60-70% (based on similar reactions) |

| Product Appearance | Colorless oil |

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol (Proposed):

-

Dissolve ethyl 2-ethoxy-2-methylpropanoate (1.0 eq.) in a mixture of ethanol and water (1:1).

-

Add sodium hydroxide (2.0 eq.) and heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | Ethyl 2-ethoxy-2-methylpropanoate |

| Reagents | Sodium Hydroxide, Hydrochloric Acid |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 4 hours |

| Estimated Yield | >90% |

| Product Appearance | Colorless solid or oil |

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations.

Caption: Logical flow of the three-step synthesis.

Conclusion

This technical guide has detailed a viable three-step synthesis for this compound. The protocols provided are based on established chemical transformations and offer a solid starting point for the laboratory-scale production of this compound. The potential of this molecule as an agrochemical intermediate, suggested by the activity of structurally related compounds, warrants further investigation into its biological properties. The provided data and workflows are intended to facilitate such research endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Alkoxy-2-Methylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkoxy-2-methylpropanoic acids are a class of carboxylic acids characterized by an alkoxy group and a methyl group attached to the alpha-carbon. This structural motif imparts unique physicochemical properties that make them valuable building blocks in organic synthesis and drug design. Their application in medicinal chemistry is notably highlighted by their presence in the structure of fibrate drugs, which are used to manage hyperlipidemia. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-alkoxy-2-methylpropanoic acids, with a focus on providing practical data and experimental protocols for researchers in the field.

Physical and Chemical Properties

The physical and chemical properties of 2-alkoxy-2-methylpropanoic acids are influenced by the nature of the alkoxy group. The following tables summarize key quantitative data for the lower homologues of this series.

Table 1: General Properties of 2-Alkoxy-2-Methylpropanoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methoxy-2-methylpropanoic acid | C₅H₁₀O₃ | 118.13 |

| 2-Ethoxy-2-methylpropanoic acid | C₆H₁₂O₃ | 132.16 |

| 2-Propoxy-2-methylpropanoic acid | C₇H₁₄O₃ | 146.18 |

| 2-Isopropoxy-2-methylpropanoic acid | C₇H₁₄O₃ | 146.18 |

Table 2: Physicochemical Properties of 2-Alkoxy-2-Methylpropanoic Acids

| Property | 2-Methoxy-2-methylpropanoic acid | This compound | 2-Propoxy-2-methylpropanoic acid | 2-Isopropoxy-2-methylpropanoic acid |

| pKa | ~3.59 - 3.74 (Predicted) | Data not available | Data not available | Data not available |

| Boiling Point (°C) | Data not available | Data not available | 252.2 ± 13.0 (Predicted for propyl ester)[1] | 356.3 at 760 mmHg (for a phenoxy derivative)[2] |

| Density (g/cm³) | Data not available | Data not available | 0.9 ± 0.1 (Predicted for propyl ester)[1] | 1.055 (for a phenoxy derivative)[2] |

| Solubility | Moderately soluble in water; soluble in organic solvents.[3] | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. |

| LogP | Data not available | 0.6 (Predicted)[4] | Data not available | 3.36 (for a phenoxy derivative)[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-alkoxy-2-methylpropanoic acids.

¹H NMR: The proton NMR spectra of these compounds are characterized by a singlet for the two alpha-methyl groups, a singlet for the alkoxy protons (or a multiplet for ethoxy and larger groups), and a broad singlet for the carboxylic acid proton.

¹³C NMR: The carbon NMR spectra will show distinct signals for the quaternary alpha-carbon, the methyl carbons, the carbons of the alkoxy group, and the carbonyl carbon of the carboxylic acid.

IR Spectroscopy: The infrared spectra will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong absorption for the C=O stretch of the carbonyl group around 1700-1725 cm⁻¹.

Experimental Protocols

General Synthesis of 2-Alkoxy-2-Methylpropanoic Acids

A common route for the synthesis of 2-alkoxy-2-methylpropanoic acids involves the hydrolysis of the corresponding esters. The esters can be prepared through various methods, including the Williamson ether synthesis followed by esterification, or by the reaction of a 2-halo-2-methylpropanoate with an alkoxide.

Protocol: Synthesis of 2-Alkoxy-2-Methylpropanoic Acid via Ester Hydrolysis

This protocol provides a general procedure for the hydrolysis of a methyl or ethyl 2-alkoxy-2-methylpropanoate to the corresponding carboxylic acid.

Materials:

-

Methyl or Ethyl 2-alkoxy-2-methylpropanoate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 2-alkoxy-2-methylpropanoate ester in methanol or ethanol in a round-bottom flask.

-

Add a 2M aqueous solution of KOH or NaOH to the flask.

-

Stir the mixture at room temperature or gently heat under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated HCl.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-alkoxy-2-methylpropanoic acid.

-

The product can be further purified by distillation or recrystallization if necessary.

Caption: General synthesis workflow for 2-alkoxy-2-methylpropanoic acids.

Esterification of 2-Alkoxy-2-Methylpropanoic Acids

The carboxylic acid group of 2-alkoxy-2-methylpropanoic acids can be readily esterified, a common reaction in the synthesis of derivatives for various applications.

Protocol: Fischer Esterification

This protocol describes the acid-catalyzed esterification of a 2-alkoxy-2-methylpropanoic acid with an alcohol.

Materials:

-

2-Alkoxy-2-methylpropanoic acid

-

Alcohol (e.g., ethanol, isopropanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Anhydrous solvent (e.g., toluene, benzene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 2-alkoxy-2-methylpropanoic acid in an excess of the desired alcohol or in an anhydrous solvent like toluene with a stoichiometric amount of the alcohol.

-

Add a catalytic amount of concentrated sulfuric acid or PTSA to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude ester can be purified by distillation under reduced pressure.

Caption: Fischer esterification of 2-alkoxy-2-methylpropanoic acids.

Reactivity and Applications in Drug Development

The reactivity of 2-alkoxy-2-methylpropanoic acids is primarily dictated by the carboxylic acid functionality. They undergo typical reactions of carboxylic acids, including esterification, amide formation, and reduction to the corresponding alcohol.

In the context of drug development, these molecules are of significant interest. The 2-phenoxy-2-methylpropanoic acid scaffold is the core structure of fibrate drugs, such as fenofibrate and gemfibrozil.[5][6] These drugs are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[5] By activating PPARα, fibrates increase the expression of genes involved in fatty acid oxidation and lipoprotein lipase activity, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.

The synthesis of various analogs of 2-alkoxy-2-methylpropanoic acids is a common strategy in the development of new PPAR agonists with improved potency, selectivity, and pharmacokinetic profiles.[7] The alkoxy group can be modified to modulate the lipophilicity and binding affinity of the molecule to the receptor.

Conclusion

2-Alkoxy-2-methylpropanoic acids represent a versatile class of compounds with important applications in medicinal chemistry, particularly in the development of hypolipidemic agents. This guide has provided a summary of their physical and chemical properties, along with detailed experimental protocols for their synthesis and derivatization. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development. Further research into the synthesis and biological evaluation of a broader range of 2-alkoxy-2-methylpropanoic acid derivatives is warranted to explore their full therapeutic potential.

References

- 1. CAS#:319002-92-1 | Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- | Chemsrc [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and hypolipidemic activity of novel 2-(naphthalen-2-yloxy)propionic acid derivatives as desmethyl fibrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Ethoxy-2-methylpropanoic acid" and its relationship to etofenprox synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to the insecticide etofenprox and clarifies its metabolic relationship with 2-ethoxy-2-methylpropanoic acid. Etofenprox, a non-ester pyrethroid, is synthesized through multi-step chemical processes, with 2-(4-ethoxyphenyl)-2-methylpropan-1-ol serving as a key intermediate. This guide details two primary synthetic routes to etofenprox, providing experimental protocols and quantitative data for key reaction steps. It is crucial to note that this compound is not a synthetic precursor to etofenprox but rather a metabolic breakdown product. The metabolic pathway leading to the formation of this compound from etofenprox is also described, supported by a representative experimental protocol for in vitro metabolism studies. This document is intended to be a valuable resource for researchers in pesticide development, metabolism, and toxicology.

Introduction

Etofenprox is a broad-spectrum insecticide effective against a wide range of pests. Its structure is unique among pyrethroids as it contains an ether linkage in place of the more common ester group, which confers greater stability against hydrolysis. Understanding the synthesis of etofenprox is critical for its production and for the development of related compounds. Furthermore, knowledge of its metabolic fate is essential for assessing its environmental impact and toxicological profile. A significant metabolite of etofenprox is this compound (EPMP).[1] This guide elucidates the distinct roles of these two molecules, with 2-(4-ethoxyphenyl)-2-methylpropan-1-ol being a key building block in the synthesis of the former, and this compound being a product of the latter's degradation in biological systems.

Synthesis of Etofenprox

There are two primary routes for the synthesis of etofenprox, both of which are detailed below.

Route 1: Synthesis from p-tert-Butylphenol

This industrial synthesis route begins with the readily available starting material, p-tert-butylphenol.[2]

Figure 1: Synthesis of Etofenprox from p-tert-Butylphenol.

Step 1: Acetylation of p-tert-Butylphenol

-

Procedure: In a suitable reaction vessel, p-tert-butylphenol (1.0 eq) is reacted with acetic anhydride (1.1 eq) in the presence of a catalytic amount of mineral acid (e.g., sulfuric acid). The mixture is heated to approximately 130°C and stirred for 8 hours. After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed by distillation under reduced pressure. The resulting crude p-tert-butylacetophenone is washed to neutrality and dried.[2]

-

Quantitative Data:

-

Yield: ~97%[2]

-

Step 2: Chlorination of p-tert-Butylacetophenone

-

Procedure: The p-tert-butylacetophenone (1.0 eq) is dissolved in a chlorinated solvent such as carbon tetrachloride. An initiator (e.g., azobisisobutyronitrile) is added, and the mixture is heated to reflux (approximately 80°C). Chlorine gas is bubbled through the solution for 3 hours. The reaction is irradiated with a日光 lamp to facilitate the reaction. After completion, the solvent is removed, and the product, [4-(2-chloro-1,1-dimethylethyl)phenyl]acetate, is purified by distillation.

-

Quantitative Data:

-

Yield: 85-95%

-

Step 3: Ethoxylation and Hydrolysis

-

Procedure: [4-(2-Chloro-1,1-dimethylethyl)phenyl]acetate (1.0 eq) is reacted with an ethoxylating agent such as bromoethane (2.5 eq) and potassium hydroxide (2.2 eq) in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride). The reaction is carried out at 35-45°C for 2 hours. The reaction mixture is then washed with water to remove salts and the catalyst. The organic phase, containing 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane, is separated.[3]

-

Quantitative Data:

-

Yield: ~81%[3]

-

Step 4: Etherification to Etofenprox

-

Procedure: 1-Chloro-2-(4-ethoxyphenyl)-2-methylpropane (1.0 eq) is reacted with the sodium salt of m-phenoxybenzyl alcohol (m-phenoxybenzyl sodium, 1.1 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). A phase transfer catalyst like tetraethylammonium bromide is added. The mixture is heated to 130-140°C and stirred for 16-24 hours under a nitrogen atmosphere. After cooling, the DMF is removed under reduced pressure, and the residue is washed to neutrality to yield crude etofenprox, which is then purified.[3]

-

Quantitative Data:

-

Yield: 50-55%[3]

-

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Acetylation | p-tert-Butylphenol, Acetic Anhydride | Mineral Acid | None | 130 | 8 | ~97[2] |

| 2. Chlorination | p-tert-Butylacetophenone, Chlorine | AIBN, Light | CCl₄ | 80 | 3 | 85-95 |

| 3. Ethoxylation | [4-(2-Chloro-1,1-dimethylethyl)phenyl]acetate, Bromoethane | KOH, Benzyltriethylammonium chloride | None | 35-45 | 2 | ~81[3] |

| 4. Etherification | 1-Chloro-2-(4-ethoxyphenyl)-2-methylpropane, m-Phenoxybenzyl sodium | Tetraethylammonium bromide | DMF | 130-140 | 16-24 | 50-55[3] |

Route 2: Synthesis via 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

This route utilizes the key intermediate 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, which can be synthesized from phenol. This pathway also involves the formation of 2-(4-ethoxyphenyl)-2-methylpropanoic acid as an intermediate in the synthesis of the key alcohol.

Figure 2: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol from Phenol.

Experimental Protocol for the Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate:

-

Procedure: In a round-bottom flask, dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (1.0 eq) in ethanol. Add potassium borohydride (2.0 eq) and lithium chloride (1.0 eq) to the solution. Heat the reaction mixture to 60°C and maintain for 3-8 hours, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). After completion, cool the mixture and carefully add 3 M hydrochloric acid to adjust the pH to 7-8. Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.[3][4]

-

Quantitative Data:

-

Yield: 80-90%[4]

-

Figure 3: Synthesis of Etofenprox from 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.

Experimental Protocol for the Etherification:

-

Procedure: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol is first converted to its corresponding chloride, 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane, by reacting with a chlorinating agent like thionyl chloride. The resulting chloride (1.0 eq) is then subjected to a Williamson ether synthesis with 3-phenoxybenzyl alcohol (1.0 eq). The alcohol is deprotonated with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) to form the alkoxide. The chloride is then added to the alkoxide solution, and the reaction mixture is heated to reflux until the reaction is complete as monitored by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude etofenprox is then purified by column chromatography.

-

Quantitative Data:

-

Yield for etherification step: Typically >80% for Williamson ether synthesis.

-

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Reduction | Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate | KBH₄, LiCl | Ethanol | 60 | 3-8 | 80-90[4] |

| Chlorination | 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol | SOCl₂ | Dichloromethane | 0 to rt | 1-2 | High |

| Etherification | 1-Chloro-2-(4-ethoxyphenyl)-2-methylpropane, 3-Phenoxybenzyl alcohol | NaH | THF | Reflux | 4-12 | >80 |

Metabolic Fate of Etofenprox: Formation of this compound

Contrary to its role in the alternative synthetic route to an intermediate, this compound (EPMP) is primarily known as a metabolite of etofenprox.[1] The metabolic transformation involves the oxidation of the etofenprox molecule.

Metabolic Pathway

Figure 4: Metabolic Pathway of Etofenprox to this compound.

Experimental Protocol for In Vitro Metabolism Study

This protocol is a representative method for studying the metabolism of etofenprox using liver microsomes.

-

Objective: To determine the in vitro metabolism of etofenprox and identify the formation of this compound.

-

Materials:

-

Etofenprox

-

Rat or human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching and extraction)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

-

-

Procedure:

-

Incubation: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL protein concentration), and etofenprox (e.g., 1 µM). The mixture is pre-incubated at 37°C for 5 minutes.

-

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Incubation and Sampling: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is terminated by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the disappearance of etofenprox and the formation of this compound.[5][6]

-

-

Data Analysis: The rate of metabolite formation is calculated from the concentration of this compound at different time points. The depletion rate of the parent compound, etofenprox, is also determined.

Quantitative Data from Metabolism Studies

Quantitative data from metabolism studies can vary depending on the biological system (species, tissue) and experimental conditions. The table below provides a template for recording such data.

| Parameter | Value |

| Test System | (e.g., Rat liver microsomes) |

| Etofenprox Initial Concentration | (e.g., 1 µM) |

| Incubation Time | (e.g., 60 min) |

| Rate of Etofenprox Depletion | (nmol/min/mg protein) |

| Rate of EPMP Formation | (nmol/min/mg protein) |

| Apparent Km | (µM) |

| Vmax | (nmol/min/mg protein) |

Conclusion

This technical guide has detailed the primary synthetic routes for the insecticide etofenprox and has clarified the metabolic relationship between etofenprox and this compound. The synthesis of etofenprox is a multi-step process for which key intermediates and reaction conditions have been presented. It is firmly established that this compound is a metabolite of etofenprox, formed through oxidative processes in biological systems, and not a direct precursor in its main industrial synthesis. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of pesticide synthesis, drug development, and metabolic studies. The clear distinction between the synthetic pathways and metabolic fate of etofenprox is crucial for its effective and safe application.

References

- 1. researchgate.net [researchgate.net]

- 2. CN1548415A - Prepn of etofenprox as pesticide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

The Antihistamine Potential of 2-Methyl-2-phenylpropionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antihistamine activity of 2-methyl-2-phenylpropionic acid derivatives, a chemical class that has given rise to prominent second-generation H1 receptor antagonists. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Introduction: A Selective Approach to Allergy Treatment

Derivatives of 2-methyl-2-phenylpropionic acid have emerged as a significant class of antihistamines, primarily due to their high selectivity for the histamine H1 receptor. This selectivity is crucial for minimizing off-target effects and providing a favorable safety profile, a hallmark of second-generation antihistamines. Unlike their first-generation predecessors, these compounds generally exhibit reduced penetration of the blood-brain barrier, thereby minimizing sedative side effects.

Key examples from this class include fexofenadine, the active metabolite of terfenadine, and bilastine.[1][2] These drugs are widely used in the clinical management of allergic conditions such as allergic rhinitis and urticaria.[1][2] Their therapeutic success has spurred further research into the structure-activity relationships of this chemical scaffold to identify novel derivatives with improved potency and pharmacokinetic properties.

Mechanism of Action: Targeting the Histamine H1 Receptor Signaling Pathway

The antihistaminic effect of 2-methyl-2-phenylpropionic acid derivatives is mediated through their action as inverse agonists at the histamine H1 receptor. The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic symptoms of an allergic response.

The H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon histamine binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

2-Methyl-2-phenylpropionic acid derivatives competitively block the binding of histamine to the H1 receptor, thereby inhibiting this signaling cascade and alleviating the symptoms of allergic reactions.

Below is a diagram illustrating the histamine H1 receptor signaling pathway.

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition.

Quantitative Analysis of Antihistamine Activity